molecular formula C18H14F3NO2 B7979367 5-methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

5-methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

Cat. No.: B7979367
M. Wt: 333.3 g/mol
InChI Key: KTMGSOAGUXFEDU-UHFFFAOYSA-N
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Description

5-Methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of 5-methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde typically involves several steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the indole product. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

5-Methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxy-1-[[4-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-24-15-6-7-17-16(8-15)13(11-23)10-22(17)9-12-2-4-14(5-3-12)18(19,20)21/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGSOAGUXFEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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